molecular formula C12H22N2O3S2 B14357877 S-((N-Bornylamidino)methyl) hydrogen thiosulfate CAS No. 40283-68-9

S-((N-Bornylamidino)methyl) hydrogen thiosulfate

Cat. No.: B14357877
CAS No.: 40283-68-9
M. Wt: 306.4 g/mol
InChI Key: AKFGKNDBVKJPBX-UHFFFAOYSA-N
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Description

S-((N-Bornylamidino)methyl) hydrogen thiosulfate is an organosulfur compound that features a thiosulfate group linked to a bornylamidino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-((N-Bornylamidino)methyl) hydrogen thiosulfate typically involves the reaction of bornylamine with carbon disulfide and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrogen sulfide to yield the final product. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

S-((N-Bornylamidino)methyl) hydrogen thiosulfate undergoes various chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfonates or sulfates.

    Reduction: The compound can be reduced to form thiols or disulfides.

    Substitution: The hydrogen atom in the thiosulfate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonates or sulfates.

    Reduction: Thiols or disulfides.

    Substitution: Various substituted thiosulfates depending on the reagents used.

Scientific Research Applications

S-((N-Bornylamidino)methyl) hydrogen thiosulfate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of S-((N-Bornylamidino)methyl) hydrogen thiosulfate involves its interaction with various molecular targets and pathways. The thiosulfate group can act as a sulfur donor, participating in redox reactions and modulating oxidative stress. Additionally, the bornylamidino moiety may interact with specific enzymes or receptors, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiosulfinate: Contains a similar sulfur linkage but differs in its oxidation state and reactivity.

    Thiosulfonate: Features a sulfonate group instead of a thiosulfate group.

    Thiols and Disulfides: Contain sulfur atoms but differ in their functional groups and chemical behavior.

Uniqueness

S-((N-Bornylamidino)methyl) hydrogen thiosulfate is unique due to its combination of a thiosulfate group with a bornylamidino moiety

Properties

CAS No.

40283-68-9

Molecular Formula

C12H22N2O3S2

Molecular Weight

306.4 g/mol

IUPAC Name

2-[(1-amino-2-sulfosulfanylethylidene)amino]-1,7,7-trimethylbicyclo[2.2.1]heptane

InChI

InChI=1S/C12H22N2O3S2/c1-11(2)8-4-5-12(11,3)9(6-8)14-10(13)7-18-19(15,16)17/h8-9H,4-7H2,1-3H3,(H2,13,14)(H,15,16,17)

InChI Key

AKFGKNDBVKJPBX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)N=C(CSS(=O)(=O)O)N)C)C

Origin of Product

United States

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